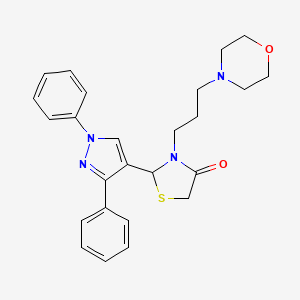
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(3-morpholinopropyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-606811 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-606811 is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional group introduction: Functional groups are introduced to the core structure through substitution reactions, ensuring the desired chemical properties are achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for WAY-606811 are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
WAY-606811 undergoes various chemical reactions, including:
Oxidation: WAY-606811 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction of WAY-606811 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction products vary based on the reaction conditions.
Substitution: WAY-606811 can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
WAY-606811 has a wide range of scientific research applications, including:
Chemistry: In chemistry, WAY-606811 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biology: In biological research, WAY-606811 is studied for its potential effects on cellular processes. It is used in assays to investigate its impact on cell signaling pathways and gene expression.
Medicine: WAY-606811 is explored for its potential therapeutic applications. Researchers are investigating its effects on specific molecular targets, aiming to develop new treatments for diseases.
Industry: In the industrial sector, WAY-606811 is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-606811 involves its interaction with specific molecular targets. It is known to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-606811 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist with different molecular targets and applications.
WAY-267464: A compound with potential therapeutic applications in neuropsychiatric disorders.
WAY-316606: Known for its role in modulating bone metabolism and potential use in treating osteoporosis.
WAY-606811 stands out due to its unique structure and diverse range of applications, making it a valuable compound in scientific research and industrial applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C25H28N4O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H28N4O2S/c30-23-19-32-25(28(23)13-7-12-27-14-16-31-17-15-27)22-18-29(21-10-5-2-6-11-21)26-24(22)20-8-3-1-4-9-20/h1-6,8-11,18,25H,7,12-17,19H2 |
InChI Key |
YQFNBSXXNRBVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















